
3-メチルフラン
概要
説明
3-Methylfuran (3-MF) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure that contains one oxygen atom and four carbon atoms. It is a colorless liquid with a boiling point of 164°C and a melting point of -56°C. 3-MF is a versatile compound that has a wide range of applications in the scientific field, including its use as a synthetic intermediate, a fuel additive and a reagent for organic synthesis.
科学的研究の応用
大気化学
3-メチルフランは大気化学において重要な役割を果たす揮発性有機化合物です。 大気中の酸化剤と反応すると、二次有機エアロゾルの生成に関与します 。これらのエアロゾルは気候と大気質に影響を与える可能性があり、3-メチルフランの大気中での挙動に関する研究は環境研究にとって重要です。
食品化学
食品業界では、3-メチルフランは、調理やパストゥリゼーションなどの熱処理中に生成される化合物です。 コーヒー、チコリ、チョコレートなどの様々な食品に含まれており、その含有量は摂取による健康リスクの可能性があるため監視されています 。 HS-SPME-GC-MSなどの分析方法が、食品中の定量に使用されています .
医薬品研究
3-メチルフランは、特にその代謝と潜在的な毒性に関する医薬品の役割について研究されています。 研究には、肝毒性に対する無観察有害作用レベルの特定や非新生物性効果の特性評価が含まれます 。生体システムにおけるその挙動を理解することは、医薬品安全性評価にとって不可欠です。
環境影響
3-メチルフランは、化石燃料、廃棄物、バイオマスの燃焼中に生成されるため、その環境影響が研究されています。 研究は、その分解速度論と生成される生成物に焦点を当てており、これはその環境フットプリントを評価し、緩和戦略を開発するために不可欠です .
材料科学
材料科学では、3-メチルフランは、その分光学的特性について調査されています。 研究には、メチルフラン異性体のミリ波分光法が含まれ、電子的環境がメチル基の内部回転に与える影響を理解しています 。この研究は、材料の特性評価技術の進歩につながる可能性があります。
化学合成
3-メチルフランは、様々な有機化合物を合成するためのビルディングブロックとして、化学合成で使用されています。 その反応性は、複素環式化合物の合成に利用されており、複数の合成経路の前駆体として役立っています
作用機序
Target of Action
3-Methylfuran is an organic compound that primarily targets the respiratory system . It is formed from the gas-phase reaction of hydroxyl radical with isoprene . In mice, it has been found to be toxic by inhalation .
Mode of Action
The mode of action of 3-Methylfuran involves its interaction with hydroxyl and nitrate radicals . This interaction leads to the formation of secondary organic aerosol (SOA), a type of air pollutant . The reaction of 3-Methylfuran with these radicals can lead to the formation of SOA, highlighting the importance of higher-generation or multiphase reactions to aerosol formation .
Biochemical Pathways
The biochemical pathways affected by 3-Methylfuran involve the oxidation of the compound . This oxidation process leads to the formation of secondary organic aerosols . The reaction of 3-Methylfuran with nitrate radicals leads to the formation of SOA, with SOA yield ranging from 1.6 to 2.4% for organic mass loading .
Pharmacokinetics
It is known that the compound is formed from the gas-phase reaction of hydroxyl radical with isoprene . More research is needed to fully understand the ADME properties of 3-Methylfuran and their impact on bioavailability.
Result of Action
The result of the action of 3-Methylfuran is the formation of secondary organic aerosols . These aerosols are a type of air pollutant that can have negative effects on air quality and human health . In mice, 3-Methylfuran has been found to be toxic by inhalation .
Action Environment
The action of 3-Methylfuran is influenced by environmental factors such as the presence of hydroxyl and nitrate radicals . These radicals are involved in the reaction that leads to the formation of secondary organic aerosols . The reaction is performed under dry conditions and with different initial concentrations of 3-Methylfuran .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Methylfuran interacts with various enzymes and proteins in biochemical reactions. The reactive metabolic intermediates of 3-Methylfuran are the cis-enedials 3-acetylacrolein (4-oxopent-2-enal) and 2-methylbut-2-enedial . These intermediates can become associated with lung and liver microsomal proteins .
Cellular Effects
3-Methylfuran has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In mice, 3-Methylfuran is toxic by inhalation , indicating its potential impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Methylfuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reactive metabolites of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, have the potential to react with biomacromolecules .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Methylfuran can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methylfuran vary with different dosages in animal models. It has been found to be toxic by inhalation in mice , indicating potential adverse effects at high doses.
Metabolic Pathways
3-Methylfuran is involved in various metabolic pathways. The reactive metabolic intermediates of 3-Methylfuran, 3-acetylacrolein and 2-methylbut-2-enedial, are key players in these pathways .
特性
IUPAC Name |
3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239228 | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-27-8 | |
| Record name | 3-Methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




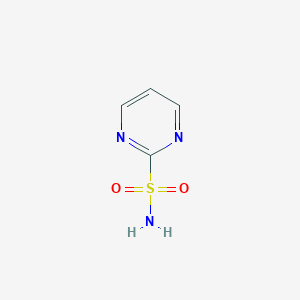
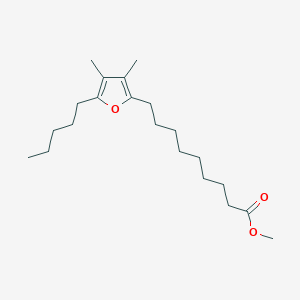

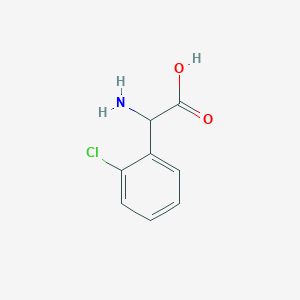
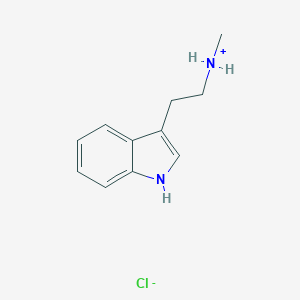

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
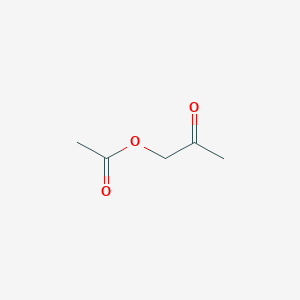
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)
